molecular formula C13H21NO6 B1519142 trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 252919-44-1

trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1519142
CAS No.: 252919-44-1
M. Wt: 287.31 g/mol
InChI Key: BHOJIKSQYLVZHD-DTWKUNHWSA-N
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Description

IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its stereochemical configuration and functional group positioning. The complete IUPAC name is (3R,4R)-4-(ethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, which indicates the absolute stereochemistry at the 3 and 4 positions of the pyrrolidine ring. Alternative IUPAC representations include (3R,4R)-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, which uses the common name tert-butoxycarbonyl rather than the systematic 2-methylpropan-2-yl designation.

The compound is recognized by several validated synonyms that appear consistently across chemical databases and commercial suppliers. The most frequently used synonym is trans-1-tert-butoxycarbonyl-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester, which emphasizes the dicarboxylic acid nature of the pyrrolidine backbone with selective esterification. Additional synonyms include trans-1-Boc-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester, where "Boc" represents the abbreviated form of tert-butoxycarbonyl commonly used in synthetic organic chemistry. The Standard International Chemical Identifier Key for this compound is BHOJIKSQYLVZHD-IUCAKERBSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Property Value Reference
CAS Registry Number 252919-44-1
Molecular Formula C₁₃H₂₁NO₆
Molecular Weight 287.31 g/mol
IUPAC Name (3R,4R)-4-(ethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
InChI Key BHOJIKSQYLVZHD-IUCAKERBSA-N

Properties

CAS No.

252919-44-1

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

(3R,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1

InChI Key

BHOJIKSQYLVZHD-DTWKUNHWSA-N

SMILES

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Pictograms

Irritant

Origin of Product

United States

Biological Activity

Trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, also referred to by its CAS number 252919-44-1, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, chemical properties, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₃H₂₁NO₆
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 252919-44-1
  • MDL Number : MFCD09608021
  • Purity : ≥95%

Structure

The compound features a pyrrolidine ring with tert-butoxycarbonyl and ethoxycarbonyl substituents. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of the pyrrolidine moiety suggests potential interactions with receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

  • Antiviral Activity : Preliminary studies have suggested that derivatives of pyrrolidine compounds may possess antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, related compounds have been developed as intermediates for antiviral drugs like Velpatasvir, indicating a potential pathway for further exploration of this compound in antiviral drug development .
  • Neuropharmacological Effects : The structural similarity of this compound to known neuroactive agents raises the possibility of its involvement in modulating neurotransmitter systems. Research has shown that pyrrolidine derivatives can act on nicotinic acetylcholine receptors, which are crucial for cognitive functions .
  • Toxicological Profile : Safety data indicate that while the compound exhibits some hazards (H302, H315, H319), further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Case Study 1: Antiviral Applications

A study focused on the synthesis of chiral pyrrolidine derivatives demonstrated that modifications at specific positions could enhance antiviral activity against HCV. The findings suggest that this compound could serve as a scaffold for developing more effective antiviral agents .

Case Study 2: Neuroactive Properties

Research involving related pyrrolidine compounds highlighted their ability to selectively activate nicotinic receptors, which are implicated in various neurological disorders. This suggests that this compound may also exhibit similar neuropharmacological effects, warranting further investigation into its potential therapeutic uses .

Data Table: Biological Activity Overview

Activity TypePotential EffectReferences
AntiviralInhibitory effects on HCV
NeuropharmacologicalModulation of nicotinic receptors
ToxicityHazardous (H302, H315, H319)

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is in the synthesis of pharmaceutical intermediates. Its Boc protecting group is particularly useful in peptide synthesis, where it helps to protect amino groups during chemical reactions.

Peptide Chemistry

In peptide chemistry, this compound can be utilized as a building block for synthesizing various peptides. The Boc group allows for selective deprotection, facilitating the stepwise construction of peptide chains. This method is crucial for developing therapeutic peptides that can act as drugs or biological agents.

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways, enabling chemists to create complex molecules through various reactions such as:

  • Nucleophilic substitutions : The ethoxycarbonyl group can participate in nucleophilic attack reactions, leading to the formation of new carbon-carbon bonds.
  • Cyclization reactions : Its structure allows for intramolecular cyclization, which is valuable in synthesizing cyclic compounds.

Material Science

Recent studies have explored the use of this compound in material science applications. Its derivatives have been investigated for potential use in creating novel polymers and nanomaterials with specific properties suitable for drug delivery systems.

Chemical Reactions Analysis

Key Reactions and Mechanisms

Reaction TypeConditionsOutcomeYield
Lithiation/TrappingLiHMDS (-78°C), THFQuaternary pyrrolidine intermediates75.6%
Curtius RearrangementThermal (100°C), tolueneKetone or unsaturated pyrrolidine products80–98%
Deprotection (Boc)TFA (25°C), CH2Cl2Exposed amine for coupling99%

Stability and Rearrangements

The compound undergoes interrupted Curtius rearrangement under thermal conditions (100°C), forming stable ketones or conjugated pyrrolidine derivatives . This reaction pathway is attributed to the quaternary center and steric hindrance, preventing nucleophilic attack on the isocyanate intermediate .

Data Tables

Physical Properties

ParameterValueSource
Molecular FormulaC13H21NO6
Molecular Weight287.31 g/mol
CAS No.252919-44-1

Reaction-Specific Data

StepReagentsSolventYield
LithiationLiHMDSTHF75.6%
DeprotectionTFACH2Cl299%
Curtius RearrangementHeatToluene80–98%

Research Findings

  • The compound’s stereochemistry (trans configuration) is preserved during synthesis, with enantiomeric excess (ee) reaching 98% .

  • Orthogonal protection strategies (e.g., Boc vs. ethoxycarbonyl) enable selective deprotection for peptide coupling .

  • Thermal stability studies indicate susceptibility to rearrangement, requiring controlled conditions during synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
  • CAS No.: 252919-44-1
  • Molecular Formula: C₁₃H₂₁NO₆
  • Molecular Weight : 305.3 g/mol
  • Structure : Features a pyrrolidine ring with three substituents: (1) a tert-butoxycarbonyl (Boc) protecting group at position 1, (2) an ethoxycarbonyl group at position 4, and (3) a carboxylic acid group at position 3, all in trans configuration.

Key Properties :

  • Role : Primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development. The Boc group protects the amine during reactions, while the ethoxycarbonyl and carboxylic acid groups enable further functionalization .
  • Purity : Typically available at ≥95% purity .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The target compound is compared to analogs with differing substituents at position 4 of the pyrrolidine ring. Key examples include:

Compound Name Substituent at Position 4 CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications/Features
Target Compound Ethoxycarbonyl 252919-44-1 C₁₃H₂₁NO₆ 305.3 Intermediate for peptide synthesis; ester group allows hydrolysis to carboxylic acid .
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 3-(Trifluoromethyl)phenyl 169248-97-9 C₁₇H₂₀F₃NO₄ 359.34 Drug intermediate; trifluoromethyl enhances lipophilicity and metabolic stability .
trans-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-Chlorophenyl - C₁₆H₂₀ClNO₄ ~337.8 Intermediate with electron-withdrawing Cl for regioselective reactions .
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 3-Fluorophenyl 301226-53-9 C₁₆H₂₀FNO₄ 309.33 Bioactive compound; fluorine improves bioavailability .
trans-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 3,4-Dimethylphenyl - C₁₈H₂₄NO₄ ~333.4 Used in drug synthesis; methyl groups increase steric bulk .

Key Observations :

Electronic Effects :

  • Ethoxycarbonyl (Target) : The ester group is hydrolytically labile, enabling conversion to a carboxylic acid under basic conditions. This reactivity is distinct from aryl-substituted analogs .
  • Trifluoromethylphenyl : The -CF₃ group is strongly electron-withdrawing, enhancing stability and binding affinity in drug candidates .
  • Halogenated Aryl (Cl/F) : Halogens influence electronic density, affecting reaction regioselectivity and intermolecular interactions .

Biological Relevance :

  • The trifluoromethylphenyl derivative (CAS 169248-97-9) is prioritized in drug discovery due to its enhanced metabolic stability and bioavailability compared to the ethoxycarbonyl variant .
  • The ethoxycarbonyl group in the target compound may serve as a prodrug feature, releasing active carboxylic acid in vivo .

Configuration Sensitivity :

  • The trans configuration is critical for spatial arrangement, impacting interactions with biological targets. For instance, the trifluoromethylphenyl analog’s trans configuration optimizes binding to enzymes like kinases .

Preparation Methods

Starting Materials and Boc Protection

A common starting material is pyrrolidine-3-carboxylic acid or its derivatives. The Boc group is introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions. This reaction selectively protects the amine functionality, forming 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

Installation of Ethoxycarbonyl Group

The ethoxycarbonyl group at the 4-position is typically introduced via esterification or by using ethyl chloroformate or related reagents. This step may involve:

  • Conversion of the 4-position functional group into an activated intermediate (e.g., hydroxyl or carboxyl derivative).
  • Reaction with ethylating agents to form the ethyl ester.

The stereochemical outcome is controlled by the choice of reagents and reaction conditions to favor the trans isomer.

Reduction and Functional Group Transformations

Reduction of carboxylic acid groups to alcohols or other functional groups may be performed using borane complexes such as BH3-THF or dimethyl sulfide-borane tetrahydrofuran solutions. For example, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can be reduced to tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate under controlled conditions at 0 °C to room temperature.

Coupling and Purification

Coupling reactions using carbodiimide chemistry (e.g., EDC.HCl) with additives like 1-hydroxy-7-aza-benzotriazole (HOAt) and bases such as N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethylformamide (DMF) are employed to form amide bonds or further derivatize the molecule.

Purification is typically achieved by silica-gel chromatography using solvent systems such as hexane/ethyl acetate mixtures to isolate the desired product with high purity.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield / Notes
1 Pyrrolidine-3-carboxylic acid + di-tert-butyl dicarbonate, alkaline medium Boc protection of pyrrolidine nitrogen High yield, selective protection
2 Activation of 4-position (e.g., hydroxylamine derivatives) Formation of intermediate for esterification Purity >98% achievable
3 Reaction with ethyl chloroformate or ethoxycarbonyl source Introduction of ethoxycarbonyl group at 4-position Stereochemistry controlled to trans isomer
4 Reduction with BH3-THF or dimethyl sulfide-borane Conversion of carboxylic acid to hydroxymethyl or related groups Complete reduction confirmed by LCMS
5 Coupling using EDC.HCl, HOAt, DIPEA in DMF Formation of amide or further functionalization Purification by silica gel chromatography

Stock Solution Preparation and Formulation Data

The compound's solubility and formulation are critical for its use in biological assays or further chemical reactions. A typical stock solution preparation table is provided below for various concentrations and amounts:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.4806 17.4028 34.8056
5 mM Solution Volume (mL) 0.6961 3.4806 6.9611
10 mM Solution Volume (mL) 0.3481 1.7403 3.4806

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations. Solvent addition must be sequential with confirmation of solution clarity at each step, aided by vortexing, ultrasound, or gentle heating.

Research Findings and Optimization Notes

  • The use of N,O-dimethylhydroxylamine hydrochloride for intermediate formation allows a higher purity (>98%) and improved yield (>75%) in subsequent steps compared to traditional methods, reducing the number of synthetic steps and reaction time.

  • The stereochemical integrity of the trans isomer is maintained by careful control of reaction conditions, particularly temperature and reagent stoichiometry.

  • Borane-based reductions are effective for converting carboxylic acids to alcohols without racemization, critical for maintaining chiral purity.

  • Carbodiimide-mediated coupling in DMF with HOAt and DIPEA provides efficient amide bond formation with minimal side reactions.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C13H21NO6
Molecular Weight 287.31 g/mol
Key Functional Groups Boc (tert-butoxycarbonyl), Ethoxycarbonyl, Carboxylic acid
Stereochemistry trans-(3R,4S) or (3S,4R) configuration
Boc Protection Di-tert-butyl dicarbonate in alkaline medium
Ethoxycarbonyl Introduction Via esterification or ethyl chloroformate
Reduction Agents BH3-THF, Dimethyl sulfide-borane
Coupling Reagents EDC.HCl, HOAt, DIPEA
Purification Silica gel chromatography
Stock Solution Solvents DMSO, PEG300, Tween 80, Corn oil

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid while minimizing racemization? A: Key steps include:

  • Starting Materials : Use enantiomerically pure pyrrolidine precursors to preserve stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives can serve as chiral templates .
  • Reaction Conditions : Conduct carboxylation under mild, anhydrous conditions (e.g., 0–25°C) with coupling agents like HATU or DCC to reduce epimerization .
  • Purification : Employ reverse-phase HPLC or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the trans isomer selectively .
Parameter Optimal Condition Yield
Temperature0–25°C60–75%
Coupling AgentHATU/DMAP70%
SolventDMF or THF-

Stereochemical Analysis

Q: What advanced methods confirm the trans configuration and enantiomeric purity of this compound? A:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for refinement. Anomalous dispersion effects (e.g., Flack parameter) validate chirality .
  • Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry .

Protecting Group Strategy

Q: Why are tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups selected, and how are they selectively removed? A:

  • Boc Advantages : Provides steric protection for amines, stable under basic/neutral conditions, and cleaved with TFA (20–50% in DCM) without affecting esters .
  • Ethoxycarbonyl Stability : Resists acidic conditions but hydrolyzed under basic conditions (e.g., NaOH/MeOH, 0°C) .
  • Sequential Deprotection : Remove Boc first with TFA, then ethoxycarbonyl via saponification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

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